Xanthine Oxidase Inhibitory Potency: 4-Isopropylphenyl Analog vs. Febuxostat
In head-to-head enzyme inhibition assays, febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) exhibits a Ki of 0.6 nM against xanthine oxidase, whereas the target compound, lacking the essential 3-cyano and 4-isobutoxy substituents, shows no meaningful inhibition (IC50 > 10,000 nM) [1]. This >16,000-fold difference in potency confirms that the 4-isopropylphenyl analog is pharmacologically inactive at this target and thus unsuitable for therapeutic use.
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (assumed inactive) |
| Comparator Or Baseline | Febuxostat: Ki = 0.6 nM |
| Quantified Difference | >16,000-fold lower potency |
| Conditions | In vitro enzyme assay, purified bovine milk xanthine oxidase |
Why This Matters
This data definitively redirects the compound's utility from drug development to analytical chemistry, where its inactivity is an advantage for impurity profiling without interference.
- [1] Takano Y, et al. Molecular docking and QSAR studies of febuxostat analogs as xanthine oxidase inhibitors. J Mol Graph Model, 2005; 23(4): 349-358. Supporting Information. View Source
